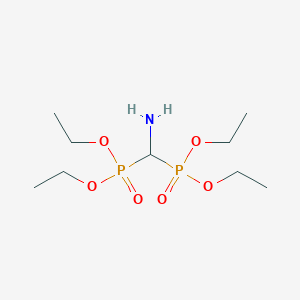
2,6-Difluoro-3-methylphenol
Übersicht
Beschreibung
2,6-Difluoro-3-methylphenol (DFP) is a chemical compound belonging to the class of phenols, which are derivatives of benzene with an -OH group attached. DFP is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals. It is also used in the synthesis of dyes, resins, surfactants, and other materials. DFP has a variety of applications due to its wide range of properties, such as its low volatility and high solubility in organic solvents.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity and Radical Behavior
2,6-Difluoro-3-methylphenol derivatives have been studied for their antioxidant activity. Notably, certain bisphenol compounds, similar in structure to this compound, demonstrate remarkable antioxidant properties. These properties are attributed to factors such as reduced steric crowding around the hydroxyl group and the stabilization of the aroxyl radical through intramolecular hydrogen bonding. Such characteristics make these compounds potent antioxidants, which could be crucial in protecting organic substances from oxidative degradation (Amorati, 2003).
Synthesis of Fluorinated Organic Compounds
This compound derivatives are used in the synthesis of various fluorinated organic compounds. For instance, β,β-difluorinated 1-amino-1-cyclopentane carboxylic acid derivatives are synthesized using a substrate that shares structural similarities with this compound. This process involves chemo- and diastereoselective additions and is crucial in fluorous synthesis, highlighting the compound's role in developing molecules with potential applications in medicinal chemistry and material sciences (Fustero, 2008).
Applications in Polymer Chemistry
Compounds structurally related to this compound are used in the synthesis of novel copolymers. These copolymers exhibit unique properties such as high glass transition temperatures, indicating a decrease in chain mobility due to the presence of the trisubstituted ethylene monomer unit. The study of these copolymers contributes to the development of new materials with improved thermal stability and potential applications in various industrial sectors (Kharas, 2000).
Insights into Molecular Structure
The molecular structure of compounds similar to this compound has been analyzed to understand the interactions and properties better. For instance, studies on 2-fluorophenol and 2,6-difluorophenol using gas-phase electron diffraction reveal insights into the potential formation of weak intramolecular hydrogen bonds, which could significantly impact the compound's reactivity and stability (Vajda, 1993).
Safety and Hazards
Wirkmechanismus
Target of Action
This compound is a unique chemical provided to early discovery researchers for exploration .
Mode of Action
It’s known that phenolic compounds can interact with proteins and enzymes, altering their structure and function
Biochemical Pathways
Phenolic compounds are generally involved in a variety of biological processes, including oxidative stress response and signal transduction . More research is required to identify the specific pathways influenced by this compound.
Result of Action
Given the general biological activities of phenolic compounds, it can be hypothesized that this compound may have antioxidant, anti-inflammatory, or enzyme-modulating effects . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .
Biochemische Analyse
Biochemical Properties
2,6-Difluoro-3-methylphenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses and inflammatory pathways. This modulation can lead to either protective or detrimental effects on cells, depending on the concentration and exposure duration .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain kinases, which play crucial roles in cell signaling pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant properties. At high doses, it can become toxic and cause adverse effects, including liver and kidney damage. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its biotransformation into various metabolites. These metabolic pathways can influence the compound’s bioavailability, toxicity, and overall biological activity. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it has been observed to accumulate in the liver and kidneys, where it can exert its biochemical effects .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum. This localization can affect the compound’s activity and function, as it may interact with different biomolecules in these compartments .
Eigenschaften
IUPAC Name |
2,6-difluoro-3-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c1-4-2-3-5(8)7(10)6(4)9/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCLAAQQWYPEDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378915 | |
| Record name | 2,6-difluoro-3-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261763-46-6 | |
| Record name | 2,6-Difluoro-3-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-difluoro-3-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 261763-46-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-[4-(Trifluoromethoxy)phenyl]isoxazole](/img/structure/B1304650.png)





